molecular formula C21H20N4O3 B5890773 ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5890773
M. Wt: 376.4 g/mol
InChI Key: QKWZBKHWRZAOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a rare and unique chemical provided as part of a collection for early discovery research. As a member of the quinoxaline family, this compound features a fused heterocyclic ring system known for its multidimensional functionalization capabilities and significant biological potential . Quinoxaline derivatives are a prominent scaffold in medicinal chemistry and are extensively investigated for their broad pharmacological profiles, which include potential as antiviral agents targeting respiratory pathologies such as influenza and coronaviruses (including SARS-CoV-2), and as anticancer compounds . The specific pyrrolo[2,3-b]quinoxaline structure of this compound serves as a sophisticated pharmacophore, offering researchers a versatile building block for drug discovery and chemical biology. The planar aromatic structure of the quinoxaline core may facilitate interactions with biological targets such as enzymes and genetic material, while the ethoxyphenyl and ester substituents provide avenues for further synthetic modification and optimization of properties . This product is intended for research purposes as a chemical reference standard or for use in screening assays. Please note that Sigma-Aldrich provides this product as part of a collection of rare chemicals and does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity. This product is for research use only and is not intended for diagnostic or therapeutic use. All sales are final for this product.

Properties

IUPAC Name

ethyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-3-27-14-11-9-13(10-12-14)25-19(22)17(21(26)28-4-2)18-20(25)24-16-8-6-5-7-15(16)23-18/h5-12H,3-4,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWZBKHWRZAOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it can act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells or the replication of pathogens .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Corrosion Inhibition: The aminophenyl derivative (AHPQC) achieves 91% efficiency in 1 M HCl via Langmuir adsorption, combining physical (protonated -NH₂) and chemical (quinoxaline π-electrons) interactions . XPS data confirm chemisorption via Fe–N bonds .
  • Electronic Effects: Ethoxy and amino groups enhance electron density on the quinoxaline ring, promoting adsorption on anodic sites of metals .
  • Steric Effects : Bulky substituents (e.g., cyclohexylmethyl ) reduce adsorption efficiency compared to planar aromatic groups.

Biological Activity

Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a quinoxaline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique molecular structure, which contributes to its biological efficacy. The compound's IUPAC name reflects its complex arrangement of functional groups that are crucial for its interaction with biological targets.

Property Details
IUPAC Name Ethyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Molecular Formula C21H20N4O3
CAS Number 30119-35-8

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to:

  • Disruption of Cancer Cell Proliferation : The compound may interfere with the proliferation of cancer cells by inhibiting key enzymes.
  • Antimicrobial Properties : It exhibits activity against various pathogens, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation through modulation of inflammatory pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated significant antiproliferative effects on human cancer cell lines, with IC50 values in the low micromolar range. One study reported IC50 values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines, outperforming standard treatments like doxorubicin (IC50 3.23 µg/mL) .

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study conducted on mice bearing xenograft tumors revealed that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells .
  • Infection Models : In a model of bacterial infection, administration of this compound resulted in a marked decrease in bacterial load and improved survival rates .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential reactions:

Core Formation : Construct the pyrroloquinoxaline framework via cyclization of substituted quinoxalines with propargyl amines.

Substituent Introduction : Introduce the 4-ethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution (optimize using Pd catalysts or CuI/L-proline systems) .

Esterification : Install the ethyl carboxylate group via esterification under acidic conditions (e.g., H₂SO₄ in ethanol).
Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography. Yield optimization requires balancing temperature (80–120°C) and solvent polarity (DMF or DMSO for polar intermediates) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrole NH at δ 10–12 ppm; ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~404.3) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguity in substituent orientation (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Screen against FGFR1–3 (fibroblast growth factor receptors) using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent: DMF vs. THF; catalyst: Pd(OAc)₂ vs. CuI).
  • Continuous Flow Reactors : Enhance scalability and reduce side products (e.g., for cyclization steps) .
  • Table 1 : Yield Optimization for Key Steps
StepOptimal ConditionsYield Range
Core FormationDMF, 100°C, 12h45–60%
Substituent CouplingPd(OAc)₂, K₂CO₃, DMSO, 80°C, 8h50–70%
EsterificationH₂SO₄, ethanol, reflux, 6h85–95%

Q. How does the 4-ethoxyphenyl substituent influence the compound’s physicochemical properties compared to other derivatives?

  • Methodological Answer :
  • Electron-Donating Effects : The ethoxy group enhances π-π stacking with aromatic residues in target proteins (e.g., FGFRs) vs. electron-withdrawing groups (e.g., CF₃ in ) .
  • LogP Comparison :
SubstituentCalculated LogP
4-Ethoxyphenyl3.2
3,5-Dichlorophenyl4.1
1-Naphthyl4.5
  • Solubility : Ethoxy derivatives exhibit better aqueous solubility (~15 µM in PBS) than halogenated analogs (<5 µM) .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize data to common controls (e.g., staurosporine for apoptosis).
  • Metabolic Stability : Test liver microsome stability (human vs. rodent) to explain interspecies variability .
  • Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) if IC₅₀ values conflict with fluorescence assays .

Q. How to conduct a structure-activity relationship (SAR) study focusing on the pyrroloquinoxaline core?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-aminophenyl, 3-trifluoromethylphenyl) .
  • Key Modifications :
  • Replace ethyl carboxylate with methyl or tert-butyl esters to assess steric effects.
  • Introduce electron-deficient substituents to enhance target binding (e.g., FGFR hinge region) .
  • Activity Trends : Correlate IC₅₀ values with Hammett σ constants or π descriptors for quantitative SAR .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with FGFR1 (PDB: 3RHK). Focus on hydrogen bonds with Ala564 and hydrophobic contacts with Leu630 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrroloquinoxaline core in the ATP-binding pocket .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.